1-Ethynyl-4-phenoxybenzene
Overview
Description
1-Ethynyl-4-phenoxybenzene is an aromatic compound with the molecular formula C14H10O. It is characterized by the presence of an ethynyl group attached to a phenoxybenzene structure. This compound is known for its applications in various scientific research fields, including enzyme kinetics, protein-ligand interactions, and cell-signaling pathways .
Mechanism of Action
Target of Action
It is known that this compound has a wide range of applications in scientific research, including studying enzyme kinetics, protein-ligand interactions, and cell-signaling pathways .
Mode of Action
It is an aromatic compound, and aromatic compounds typically undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Given its use in studying enzyme kinetics, protein-ligand interactions, and cell-signaling pathways , it can be inferred that it may interact with these biochemical pathways.
Pharmacokinetics
Some physical properties such as boiling point (90-95 °c/04 mmHg) and density (1074 g/mL at 25 °C) are known . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Given its use in scientific research, it can be inferred that it may have significant effects on enzyme kinetics, protein-ligand interactions, and cell-signaling pathways .
Biochemical Analysis
Biochemical Properties
1-Ethynyl-4-phenoxybenzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the preparation of 1-vinyl-4-phenoxybenzene, which is used in further biochemical studies . The interactions of this compound with these biomolecules are crucial for understanding its role in biochemical pathways and reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, making it suitable for long-term biochemical studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it could exhibit toxic or adverse effects. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins, influencing its localization and accumulation. These interactions are important for understanding how this compound is distributed within the body and its potential effects on different tissues .
Subcellular Localization
This compound is localized in specific subcellular compartments, which affects its activity and function. Targeting signals and post-translational modifications direct it to specific organelles, influencing its role in cellular processes. Understanding the subcellular localization of this compound is crucial for its application in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-phenoxybenzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where phenylacetylene reacts with 4-iodophenol in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The reaction conditions are carefully controlled to maintain the stability of the product and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-4-phenoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as bromination, where bromine reacts with the compound in the presence of a catalyst.
Nucleophilic Addition: The ethynyl group can undergo nucleophilic addition reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Nucleophilic Addition: Organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products Formed:
Bromination: 1-Bromo-4-phenoxybenzene.
Nucleophilic Addition: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethynyl-4-phenoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-Ethynyl-4-nitrobenzene
- 4-Ethynyl-N,N-dimethylaniline
- 4-Ethynylanisole
- 4-Ethynylbiphenyl
Uniqueness: 1-Ethynyl-4-phenoxybenzene is unique due to the presence of both an ethynyl group and a phenoxy group attached to the benzene ring. This combination allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
1-ethynyl-4-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c1-2-12-8-10-14(11-9-12)15-13-6-4-3-5-7-13/h1,3-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMNQDOAPYPSNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509865 | |
Record name | 1-Ethynyl-4-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4200-06-0 | |
Record name | 1-Ethynyl-4-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethynyl-4-phenoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key spectral characteristics of poly(1-ethynyl-4-phenoxybenzene) and what do they indicate about its structure?
A1: Poly(this compound) exhibits several key spectral characteristics:
- UV-Vis Absorption: A maximum absorption peak at 352 nm [] suggests the presence of a conjugated polymer backbone. This absorption arises from electronic transitions within the extended π-system.
- Photoluminescence: A maximum emission peak at 453 nm (corresponding to 2.74 eV) [] provides insights into the energy difference between the excited state and ground state of the polymer.
- Band Gap: Calculated to be 3.02 eV [], this value signifies the energy required to excite an electron from the valence band to the conduction band, influencing the polymer's electrical and optical properties.
Q2: How does the structure of poly(this compound) influence its thermal stability?
A2: The bulky 4-phenoxyphenyl side groups in poly(this compound) play a crucial role in enhancing its thermal stability []. This improvement, compared to polyacetylenes with smaller substituents like polyphenylacetylene, can be attributed to:
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